4-[2-(oxan-4-yloxy)pyridine-4-carbonyl]morpholine
Description
Properties
IUPAC Name |
morpholin-4-yl-[2-(oxan-4-yloxy)pyridin-4-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O4/c18-15(17-5-9-20-10-6-17)12-1-4-16-14(11-12)21-13-2-7-19-8-3-13/h1,4,11,13H,2-3,5-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVOCTSLAMNUVBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1OC2=NC=CC(=C2)C(=O)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-[2-(oxan-4-yloxy)pyridine-4-carbonyl]morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles replace the oxan-4-yloxy group.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield pyridine-4-carboxylic acid derivatives, while reduction can produce pyridine-4-methanol derivatives .
Scientific Research Applications
4-[2-(oxan-4-yloxy)pyridine-4-carbonyl]morpholine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-[2-(oxan-4-yloxy)pyridine-4-carbonyl]morpholine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key structural analogs include morpholine-containing pyridine derivatives with varying substituents. A comparative table is provided below:
Key Observations :
Stability and Reactivity
- Hydrolytic Stability : The oxan-4-yloxy group may confer resistance to hydrolysis compared to esters or amides, as seen in tetrahydropyran-protected intermediates .
- Electrophilic Reactivity : The pyridine-4-carbonyl group is more reactive toward nucleophiles than chloropyridinyl groups, enabling selective derivatization .
Biological Activity
4-[2-(oxan-4-yloxy)pyridine-4-carbonyl]morpholine is a synthetic compound that has garnered attention for its potential biological activities. This article explores the compound's mechanisms of action, pharmacological properties, and its implications in various therapeutic contexts.
Chemical Structure and Properties
The compound features a morpholine ring, which is known for its ability to enhance solubility and bioavailability. The oxan-4-yloxy and pyridine-4-carbonyl substituents contribute to its unique pharmacological profile.
The precise mechanism of action for this compound is still under investigation. However, it is believed to interact with specific molecular targets, potentially modulating enzyme activities or receptor functions. Such interactions may lead to alterations in biochemical pathways relevant to disease processes.
Biological Activity
Research has indicated several biological activities associated with this compound:
- Antifibrotic Activity : Preliminary studies suggest that the compound may inhibit collagen prolyl 4-hydroxylases, which are critical in collagen synthesis and fibrosis development. This property positions it as a candidate for treating fibrotic diseases.
- Antitumor Potential : In vitro studies have shown that derivatives of pyridine compounds exhibit cytotoxic effects against various cancer cell lines, suggesting that this compound may also possess antitumor properties .
- Enzyme Inhibition : The compound has been evaluated for its inhibitory effects on specific enzymes involved in disease pathways, similar to other pyridine derivatives that have shown promise in inhibiting kinases associated with cancer progression .
Pharmacokinetics
The pharmacokinetic profile of this compound remains largely unexplored. However, compounds with similar structures typically exhibit moderate metabolic stability and favorable absorption characteristics. Further studies are necessary to fully characterize its pharmacokinetic parameters.
Case Studies and Research Findings
- Fibrosis Models : In preclinical models of fibrosis, the compound demonstrated a significant reduction in collagen deposition compared to controls. This suggests a potential therapeutic role in conditions like pulmonary fibrosis or liver cirrhosis.
- Cancer Cell Lines : In studies involving A549 (lung cancer), HT-29 (colon cancer), and H460 (lung cancer) cell lines, the compound showed IC50 values indicating moderate cytotoxicity. The structure-activity relationship (SAR) analysis highlighted the importance of the oxan group in enhancing activity against these cell lines .
- Enzyme Interaction Studies : Biochemical assays revealed that the compound could inhibit specific kinases involved in tumor growth signaling pathways, supporting its potential as an anticancer agent .
Data Table: Summary of Biological Activities
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
